molecular formula C36H50ClN3O10S2 B10775943 DM1-Sme

DM1-Sme

Cat. No.: B10775943
M. Wt: 784.4 g/mol
InChI Key: ZLUUPZXOPGORNG-JLZGXKMHSA-N
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Description

DM1-SMe, also known as N2’-deacetyl-N2’-[3-(methyldithio)-1-oxopropyl]-maytansine, is a potent maytansinoid microtubular inhibitor. It is an unconjugated derivative of DM1, modified with a thiomethane cap to protect its sulfhydryl group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM1-SMe involves the acylation of maytansinol with chiral amino acids. The process begins with the preparation of maytansinol, followed by its reaction with a chiral amino acid derivative to form DM1.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a powder and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DM1-SMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of this compound .

Scientific Research Applications

DM1-SMe is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:

Mechanism of Action

DM1-SMe exerts its effects by inhibiting microtubule assembly. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. When conjugated to an antibody, this compound is selectively delivered to cancer cells, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

DM1-SMe is similar to other maytansinoid derivatives, such as:

Uniqueness

This compound is unique due to its thiomethane cap, which enhances its stability and allows for efficient conjugation to antibodies. This modification improves the pharmacokinetic properties and therapeutic efficacy of the resulting ADCs .

Properties

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-JLZGXKMHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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